Dmyd protein
Description
Properties
CAS No. |
138881-40-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Synonyms |
Dmyd protein |
Origin of Product |
United States |
Molecular Biology and Genetic Characterization of Dmyd Protein
Genomic Locus and Gene Structure of Dmyd
The gene encoding the Dmyd protein, nautilus (nau), is a unique gene in the Drosophila genome, unlike the multi-gene MyoD family found in vertebrates. nih.govnih.gov Its distinct genomic location and structure have been precisely characterized.
Genomic Location: The nau gene (FlyBase ID: FBgn0002922) is located on the reverse strand of the right arm of the third chromosome. nih.govnih.govnih.gov Modern genomic assemblies place it at the precise coordinates 3R: 23,712,814-23,718,357. nih.govnih.gov
| Attribute | Detail | Reference |
|---|---|---|
| Official Gene Name | nautilus (nau) | nih.govnih.gov |
| Alias | Dmyd | nih.gov |
| FlyBase ID | FBgn0002922 | nih.govnih.gov |
| Chromosomal Locus | Third Chromosome, Right Arm (3R) | nih.govnih.gov |
| Coordinates (BDGP6.54) | 23,712,814-23,718,357 (reverse strand) | nih.govnih.gov |
| Transcript Variants | 2 | nih.govnih.gov |
Sequence Conservation and Domain Architecture of this compound
The this compound's function as a transcription factor is dictated by its specific domains, which show remarkable conservation with their vertebrate counterparts. The primary architectural feature of Dmyd is the basic helix-loop-helix (bHLH) domain, which is the hallmark of this protein family. nih.govmit.edu This domain is essential for both DNA binding and dimerization with other transcription factors. nih.gov
The bHLH domain of Dmyd exhibits a high degree of sequence identity with vertebrate MyoD, underscoring a shared evolutionary origin and a conserved mechanism of action. nih.gov This conservation is most striking in the regions critical for myogenic function.
Basic Domain: The 13-amino-acid basic region, which is directly responsible for recognizing and binding to specific DNA sequences, is 100% identical to that of vertebrate MyoD. nih.gov This perfect conservation highlights its critical role in targeting the protein to the correct muscle-specific genes. nih.gov
Helix-Loop-Helix (HLH) Domain: The adjacent 41-amino-acid HLH region, which facilitates the formation of protein dimers, shares 82% identity with vertebrate MyoD. nih.gov
This high level of conservation, particularly in the DNA-binding basic domain, confirms Dmyd's role as a true functional homolog of MyoD. nih.gov
| Domain Region | Length (Amino Acids) | Sequence Identity | Reference |
|---|---|---|---|
| Basic Domain | 13 | 100% | nih.gov |
| Helix-Loop-Helix (HLH) | 41 | 82% | nih.gov |
The conserved domains of the this compound are directly linked to its function as a myogenic regulator. nih.gov As a nuclear protein, Dmyd utilizes its domains to control the expression of downstream target genes. nih.gov
Dimerization and DNA Binding: The HLH domain allows Dmyd to form heterodimers with other ubiquitously expressed bHLH proteins, such as Daughterless (the Drosophila homolog of E-proteins). nih.gov This dimerization is a prerequisite for the basic domain to effectively bind to its target DNA sequence, a consensus motif known as the E-box (CANNTG), which is present in the promoter and enhancer regions of many muscle-specific genes. nih.govmit.edusdbonline.org
Myogenic Programming: The primary function of Dmyd is to act as a transiently expressed marker that specifies a unique subset of muscle founder cells. nih.gov These founder cells are crucial for establishing the correct pattern of embryonic muscles, as they recruit other myoblasts to fuse and form mature muscle fibers. nih.gov The ability of Dmyd to bind to E-boxes and activate gene expression is central to this cell fate determination process. buffalo.edu
Transcriptional Regulation of Dmyd Gene Expression
The expression of the Dmyd/nautilus gene is itself under precise spatiotemporal control, ensuring it is activated only in the correct cells at the appropriate time during mesoderm development. This regulation is achieved through the interplay of specific cis-regulatory DNA elements and the action of upstream transcription factors. sdbonline.org
The regulatory architecture of the Dmyd/nautilus gene has been investigated through reporter gene assays. Research has demonstrated that an 8.5-kb fragment of the promoter region located upstream of the coding sequence contains the necessary cis-regulatory elements to drive gene expression that mimics the endogenous pattern observed in muscle founder cells. nih.gov This indicates that the enhancers and other regulatory modules responsible for its specific expression are located within this genomic fragment. nih.gov While the precise location of core promoter elements like TATA-boxes or Initiator (Inr) elements within this region is part of a complex regulatory landscape, this 8.5-kb region is sufficient for correct tissue-specific expression. nih.gov
Several upstream signaling pathways and transcription factors are responsible for activating Dmyd/nautilus expression in the developing mesoderm.
Twist: The bHLH transcription factor Twist is a master regulator of mesoderm development. It acts upstream in the myogenic hierarchy and is required for the subsequent activation of myogenesis-specific factors, including Dmyd/Nautilus.
Wingless (Wg) Signaling: The secreted signaling protein Wingless (a Drosophila Wnt homolog) plays a crucial role in patterning the mesoderm. Wg signaling is specifically required to induce the expression of Dmyd/Nautilus in the medial clusters of muscle precursor cells. Loss of Wg function leads to a failure in the formation of these specific Dmyd-expressing cells.
Notch Signaling: The Notch signaling pathway is involved in the process of lateral inhibition that segregates muscle founder cells (which express Dmyd/Nautilus) from the surrounding fusion-competent myoblasts. nih.gov This ensures that only a select number of cells adopt the founder cell fate.
This complex regulatory network ensures that Dmyd expression is precisely initiated, contributing to the stereotyped pattern of muscle development in the Drosophila embryo. nih.govsdbonline.org
This compound Isoforms and Splice Variants
A thorough review of the existing scientific literature reveals a notable absence of information regarding specific isoforms or splice variants of the this compound in Drosophila melanogaster. The initial characterization of the Dmyd gene suggested it is a unique gene and not a member of a multigene family. nih.gov This finding may imply a lower probability of multiple protein isoforms arising from gene duplication and divergence. However, the possibility of alternative splicing, a common mechanism for generating protein diversity from a single gene, cannot be entirely ruled out without further targeted research. At present, studies specifically investigating the alternative splicing of the Dmyd pre-mRNA have not been reported. Consequently, the scientific community currently lacks data on the existence and potential functional differences of this compound isoforms or splice variants.
Genetic Manipulation and Mutational Analysis of Dmyd in Drosophila
The initial identification and cloning of the Dmyd gene laid the groundwork for understanding its function. nih.gov The this compound is a polypeptide of 332 amino acids and exhibits significant structural similarity to the vertebrate MyoD family. nih.gov A key feature of the this compound is its basic helix-loop-helix (bHLH) region, which is highly conserved. nih.gov The 13-amino acid basic domain, believed to be essential for recognizing and activating muscle-specific genes, is identical to that of its vertebrate counterparts. nih.gov Furthermore, the 41-amino acid helix-loop-helix region shows an 82% identity with MyoD. nih.gov This high degree of conservation strongly suggests a conserved function in muscle development.
Consistent with its proposed role as a nuclear gene regulatory factor, the this compound is localized to the nucleus. nih.gov It is thought to be transiently expressed and serves as a marker for a specific subset of muscle founder cells during embryonic development. nih.gov
Despite this foundational knowledge, there is a conspicuous lack of published research detailing targeted genetic manipulation of the Dmyd gene in Drosophila, such as gene knockouts or specific mutational analyses to determine the resulting phenotypes. The pioneering study by Paterson and colleagues in 1991 remains the primary source of information on the molecular characterization of Dmyd. nih.gov While this study provided a comprehensive initial description, it did not involve the generation and analysis of Dmyd null mutants or other targeted genetic alterations. Therefore, the precise consequences of the absence or mutation of the this compound on the development and function of Drosophila remain to be experimentally determined. Further research employing modern genetic engineering techniques, such as CRISPR-Cas9, would be invaluable in elucidating the specific in vivo roles of the this compound.
| Feature | Description | Reference |
| Organism | Drosophila melanogaster | nih.gov |
| Protein Name | Dmyd (Drosophila myogenic determination gene) | nih.gov |
| Amino Acid Length | 332 | nih.gov |
| Key Domain | Basic helix-loop-helix (bHLH) | nih.gov |
| Homology | Member of the vertebrate MyoD family | nih.gov |
| Subcellular Localization | Nucleus | nih.gov |
| Proposed Function | Nuclear gene regulatory factor, marker for muscle founder cells | nih.gov |
Cellular and Subcellular Localization of Dmyd Protein
Dynamic Subcellular Localization
The subcellular localization of Dmyd/MyD88 is not static; it is a dynamic process tightly regulated by cellular signaling events. Upon activation of TLRs or IL-1 receptors by their respective ligands, Dmyd/MyD88 is rapidly recruited from the cytoplasm to the receptor complex at the plasma membrane or endosomal membranes. nih.govresearchgate.net This translocation is a critical step for the formation of the "Myddosome," a supramolecular organizing center that amplifies the downstream signal. nih.govnih.gov
For instance, in TLR4 signaling, the adaptor protein Mal/TIRAP facilitates the recruitment of Dmyd/MyD88 to the plasma membrane. researchgate.net The interaction with other proteins can dramatically alter Dmyd/MyD88's localization; for example, co-expression with the adaptor protein TRAM can shift Dmyd/MyD88 from cytosolic foci to membrane regions. researchgate.net This dynamic relocalization ensures that the signaling cascade is initiated at the appropriate time and place, leading to a robust and controlled immune response.
Mechanisms Governing Dmyd/MyD88 Protein Targeting and Retention
The specific targeting and retention of Dmyd/MyD88 in different subcellular compartments are governed by its distinct protein domains and interactions with other proteins. Dmyd/MyD88 is composed of an N-terminal death domain (DD), a C-terminal Toll/interleukin-1 receptor (TIR) domain, and an intermediate domain (ID) that connects them. nih.govmdpi.com
Toll/interleukin-1 receptor (TIR) domain: The C-terminal TIR domain is crucial for the interaction with TIR domains of TLRs, IL-1 receptors, and other TIR-domain-containing adaptor proteins. nih.govnih.gov However, the TIR domain itself does not determine the characteristic cytoplasmic aggregate localization of Dmyd/MyD88. nih.gov It is essential for receptor interaction and the initiation of signal transduction at the membrane. nih.gov
Death Domain (DD): The N-terminal DD is responsible for homotypic interactions, leading to Dmyd/MyD88 oligomerization, and for heterotypic interactions with downstream signaling proteins like the IL-1 receptor-associated kinases (IRAKs). nih.govnih.gov Studies in yeast have shown that the DD is sufficient for the protein's attachment to the ER-mitochondria encounter sites (ERMES). nih.govnih.gov
Non-TIR Region: Research has demonstrated that the entire non-TIR region, which includes the death domain and the intermediate domain, is responsible for the protein's characteristic localization into large condensed forms in the cytoplasm. nih.gov Correct cellular targeting mediated by this region is indispensable for the signaling function of Dmyd/MyD88. nih.gov
The interplay between these domains and their specific binding partners dictates the precise spatiotemporal control of Dmyd/MyD88 localization, which is fundamental to its function in the immune system.
| Domain | Function in Localization and Targeting | Source Index |
| TIR Domain | Mediates interaction with TLRs and IL-1Rs at membranes; does not determine cytoplasmic aggregation. | nih.govnih.gov |
| Death Domain (DD) | Mediates self-association (oligomerization) and interaction with IRAK kinases; sufficient for ERMES localization in yeast. | nih.govnih.govnih.gov |
| Intermediate Domain (ID) | Part of the non-TIR region required for proper cytoplasmic localization and formation of condensed structures. | nih.gov |
| Full Non-TIR Region | Essential for the correct cellular targeting and localization of Dmyd/MyD88 into cytoplasmic aggregates. | nih.gov |
Biochemical Functions and Molecular Mechanisms of Dmyd Protein
Dmyd Protein as a Nuclear Gene Regulatory Factor
Dmyd functions as a nuclear protein, a localization consistent with its established role as a gene regulatory factor. nih.govnih.govwikimedia.org Its presence within the nucleus allows it to interact directly with genomic DNA and influence gene expression. elifesciences.orgharvard.edu This regulatory capacity is a hallmark of transcription factors, a class of proteins that control the rate of gene transcription. mdpi.comharvard.edu The initial isolation and characterization of Dmyd highlighted its potential to act as a determinant in myogenesis, the process of muscle cell differentiation. nih.govnih.gov
DNA Binding Specificity and Gene Activation
The DNA binding specificity of Dmyd is primarily mediated by its basic domain, a highly conserved region within the bHLH motif. nih.govnih.govmdpi.comnih.gov This basic domain is responsible for recognizing and binding to specific DNA sequences, often referred to as E-boxes, with the consensus sequence CANNTG. embopress.org Binding to these sites is crucial for the activation of muscle-specific genes. nih.govvulcanchem.com Studies on MyoD, a vertebrate homologue, have shown that the basic region contains a recognition code essential for muscle-specific gene activation, suggesting a similar mechanism for Dmyd. nih.govnih.gov While the capacity for specific DNA binding is necessary, it may not be sufficient on its own to activate the complete muscle program; interactions with other factors are also important. nih.gov
Protein-Protein Interaction Networks of Dmyd
Protein-protein interactions are fundamental to the function of Dmyd, influencing its localization, stability, DNA binding, and transcriptional activity. nih.govebi.ac.uk As a bHLH protein, Dmyd engages in both homodimerization (forming complexes with itself) and heterodimerization (forming complexes with other proteins), particularly within the bHLH family. nih.govembopress.orgnih.govmdpi.com These interactions are critical for the formation of functional transcriptionally active complexes. embopress.orgnih.gov
Homodimerization and Heterodimerization within the bHLH Family
The bHLH domain facilitates protein dimerization through the formation of a four-helix bundle. mdpi.comresearchgate.net While Dmyd, like other myogenic factors such as MyoD, can form homodimers, heterodimerization with ubiquitous E proteins (Class A bHLH factors) is often required for efficient DNA binding and transcriptional activation. embopress.orgnih.govmdpi.com The interaction with E proteins, such as E12, is mediated by the HLH domain and is considered essential for the MyoD-E12 complex to bind to E-box sequences. embopress.org The specificity of heterodimerization within the bHLH family can be influenced by specific amino acid residues and structural features. embopress.orgresearchgate.net
Identification of this compound Interacting Partners
Identifying the interacting partners of Dmyd is crucial for understanding its biological roles and the pathways in which it participates. nih.govcsic.esnih.gov While specific interacting partners for Drosophila Dmyd beyond potential bHLH dimerization partners are not extensively detailed in the provided search results, studies on related bHLH transcription factors highlight the diverse range of proteins they interact with. These can include other transcription factors, cofactors, chromatin remodelers, and components of the mediator complex. mdpi.com Techniques such as yeast two-hybrid assays, co-purification, and protein chip analysis are commonly used to identify protein-protein interactions. nih.govnih.govnih.gov Analyzing protein interaction networks can reveal functional modules and pathways. nih.govnih.govnih.gov
Functional Modules and Complex Formation
Dmyd, through its interactions with other proteins, likely functions within specific functional modules and protein complexes. nih.govnih.govnih.govtau.ac.il These modules represent groups of proteins that work together to perform a particular cellular function, such as transcriptional regulation or muscle differentiation. nih.govnih.govplabipd.de The formation of stable or transient protein complexes is a key aspect of how Dmyd exerts its regulatory effects. ebi.ac.uknih.gov For instance, the interaction with E proteins to form heterodimers constitutes a functional complex essential for DNA binding and gene activation. embopress.orgnih.gov The composition and dynamics of these complexes can vary depending on the cellular context and developmental stage. nih.govmdpi.com
Post-Translational Modifications and their Impact on this compound Activity
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can significantly impact the activity, localization, stability, and interaction of proteins, including transcription factors like Dmyd. thermofisher.comnih.govabcam.comembopress.org Common PTMs include phosphorylation, acetylation, ubiquitination, and methylation. thermofisher.comabcam.com These modifications involve the covalent addition of functional groups to specific amino acid residues. thermofisher.comabcam.com While direct experimental data on specific PTMs of Dmyd were not found in the provided search results, by analogy with other bHLH proteins and transcription factors, it is highly probable that Dmyd undergoes various PTMs that modulate its function. PTMs can affect DNA binding affinity, dimerization specificity, interaction with cofactors, and nuclear translocation. thermofisher.comabcam.comembopress.org For example, phosphorylation can act as a molecular switch, altering protein conformation and activity. abcam.com Understanding the PTM profile of Dmyd is essential for a comprehensive understanding of its regulatory mechanisms.
Phosphorylation
Specific detailed research findings on the phosphorylation of this compound are limited within the scope of the provided search results. General protein phosphorylation is a crucial post-translational modification that can regulate protein activity and interactions. wikipedia.org Some indirect evidence suggests potential interactions between Dmyd and proteins with kinase activity, such as Polo acs.org, which is known to be involved in protein phosphorylation acs.org. However, the direct phosphorylation sites or the functional consequences of Dmyd phosphorylation are not explicitly described in the available information.
Acetylation
Information specifically detailing the acetylation of this compound was not found within the provided search results. Protein acetylation is a post-translational modification that typically occurs on lysine (B10760008) residues and involves the transfer of an acetyl group, often from acetyl-coenzyme A. wikipedia.orgguidetopharmacology.org This modification can influence various protein properties, including hydrophobicity, solubility, conformation, and interactions with other molecules, impacting processes such as gene expression and metabolism. wikipedia.orgguidetopharmacology.org While the general mechanisms and roles of protein acetylation are well-established wikipedia.orgguidetopharmacology.orgatamanchemicals.comciteab.com, their specific application to this compound is not detailed in the retrieved literature.
Ubiquitination and Degradation Pathways
The ubiquitination and degradation pathways involving this compound are not specifically described in the provided search results. However, the ubiquitin-proteasome system (UPS) is a major cellular mechanism for targeted protein degradation in eukaryotes. news-medical.netnih.govmetabolomicsworkbench.orguni.lu Proteins destined for degradation are marked by the covalent attachment of ubiquitin, a small protein, through a process called ubiquitination. nih.govmetabolomicsworkbench.orguni.lu This process involves a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). nih.govmetabolomicsworkbench.orguni.lunih.gov E3 enzymes ligate ubiquitin to lysine residues on the target protein, and the formation of polyubiquitin (B1169507) chains often serves as a signal for degradation by the 26S proteasome. nih.govuni.lu Deubiquitinating enzymes (DUBs) can reverse ubiquitination. nih.govuni.lu While these general mechanisms of protein degradation via the UPS are well-understood wikipedia.orgnews-medical.netnih.govmetabolomicsworkbench.orguni.lunih.gov, specific details regarding whether and how this compound is targeted for ubiquitination and degradation through these pathways are not available in the provided information.
Palmitoylation (as a general protein modification)
Protein palmitoylation is a crucial reversible post-translational lipid modification involving the covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to proteins. nih.gov This modification typically occurs on cysteine residues through a thioester linkage (S-palmitoylation), although N-palmitoylation through an amide linkage can also occur. Palmitoylation is catalyzed by palmitoyl (B13399708) acyltransferases (PATs) and is reversible, with acyl protein thioesterases (APTs) mediating depalmitoylation. nih.gov This dynamic modification plays significant roles in regulating protein membrane targeting, subcellular trafficking, stability, and function. nih.gov By increasing protein hydrophobicity, palmitoylation can facilitate association with cellular membranes and lipid rafts, influencing protein localization and participation in signaling pathways. nih.gov Examples of proteins modified by palmitoylation include various neuronal proteins involved in synaptic function, membrane receptors, and signaling molecules.
Comparative Functional Analysis with Vertebrate MyoD Homologues
Dmyd serves as the Drosophila homologue of the vertebrate MyoD family of myogenic determination genes. wikipedia.orgnih.gov Comparative analysis reveals both conserved structural features and functional roles, as well as notable differences. Structurally, Dmyd shares significant identity with vertebrate MyoD in key functional domains, including 82% identity in the 41 amino acids of the putative helix-loop-helix region and 100% identity in the 13 amino acids of the basic domain, which is proposed to contain the essential recognition code for muscle-specific gene activation. wikipedia.org These conserved domains are characteristic of basic helix-loop-helix (bHLH) transcription factors, a family that includes MyoD and is known to function through dimerization and DNA binding to regulate gene expression.
Functionally, Dmyd, like its vertebrate MyoD homologues, is a nuclear protein involved in regulating myogenesis. wikipedia.orgnih.gov It acts as a transcription factor essential for normal muscle development in Drosophila. nih.gov Vertebrate MyoD proteins are known to act as transcriptional activators that promote the transcription of muscle-specific target genes and can induce fibroblasts to differentiate into myoblasts.
However, there are key differences in the organization and expression of these myogenic factors. Unlike the multigene family of myogenic factors found in vertebrates (which includes MyoD, Myf5, Myogenin, and MRF4), Dmyd appears to be a unique gene in Drosophila, with low stringency hybridizations indicating it is not part of a multigene family similar to MyoD in vertebrates. wikipedia.org Furthermore, the expression pattern of Dmyd differs from that of vertebrate myogenic factors. Dmyd appears to be expressed at a much lower level in differentiated Drosophila muscles compared to vertebrate muscle cells, making it less suitable as a continuous muscle marker. wikipedia.org This is reflected in the loss of Dmyd RNA expression in later stage embryos and undetectable levels in primary cultures of embryonic and adult Drosophila muscle. wikipedia.org These functional differences may provide insight into the nature of homo- and heterodimer formation within the bHLH protein family. wikipedia.org
Physiological Roles of Dmyd Protein in Drosophila Myogenesis
Role in Muscle Founder Cell Specification and Identity
Dmyd is recognized as a transiently expressed nuclear protein that serves as a marker for a unique subset of muscle founder cells in Drosophila. nih.govnih.govresearchgate.net Muscle founder cells are crucial for determining the identity and morphology of individual muscles; they fuse with fusion-competent myoblasts to form multinucleated muscle fibers. nih.govmdpi.com Dmyd's presence in these founder cells underscores its importance in the initial stages of muscle diversification and the establishment of distinct muscle lineages. nih.govnih.govalliancegenome.orgsdbonline.org The stereotypic patterning of founder cells and subsequent embryonic muscle formation are dependent on nautilus (Dmyd) gene function. sdbonline.org Studies involving ectopic expression of other genes, such as muscle segment homeobox (msh), have shown altered expression of nau/Dmyd, leading to defects in muscle patterning and the loss of certain muscles, suggesting a role for Dmyd at the level of recruitment and/or patterning of muscle precursor cells. sdbonline.org
Temporal and Spatial Expression Patterns During Embryonic Muscle Development
The expression of Dmyd protein exhibits precise temporal and spatial patterns throughout Drosophila embryonic development, correlating with key stages of myogenesis. Nautilus expression begins around stage 9, coinciding with full germ-band extension, in segmentally repeated clusters of mesodermal cells. sdbonline.orgnih.gov This early expression pattern prefigures the locations of future muscles. nih.gov As development progresses, Dmyd is coexpressed with markers for muscle founder cells, such as Duf-LacZ, particularly when founders first appear and as they become organized into a segmentally repeated pattern by stage 12. sdbonline.org While Dmyd is initially present in these myogenic precursor cells, its expression level appears to be significantly lower in differentiated Drosophila muscles compared to the persistent expression of myogenic factors in vertebrate muscle cells. nih.govnih.govpnas.org This is reflected in the decrease of Dmyd RNA expression in 12-24 hour embryos, a period of significant early myogenesis, and the near undetectable level of the protein in primary cultures of embryonic and adult muscle. nih.govnih.gov
Here is a summary of the temporal and spatial expression of this compound:
| Developmental Stage | Time (approx.) | Spatial Location | Key Observation | Citation |
| Stage 9 | Early | Segmental mesodermal clusters | Expression begins, prefiguring muscle pattern. | sdbonline.orgnih.gov |
| Stage 11 | Later | Subset of mesodermal cells, founders | Coexpressed with founder cell marker Duf-LacZ. | sdbonline.org |
| Stage 12 | Later | Most founder cells | Found in segmentally patterned founder cells. | sdbonline.org |
| 12-24 hours | Embryonic | Differentiated muscles | Expression level significantly lower; RNA decreases. | nih.govnih.govpnas.org |
This compound's Influence on Terminal Muscle Fiber Formation
Dmyd's influence on the final formation of muscle fibers is primarily exerted through its role in the specification and patterning of muscle founder cells. Since founder cells dictate the identity and position of the muscles formed through fusion with fusion-competent myoblasts, defects in founder cell development or patterning directly impact the resulting muscle fiber array. sdbonline.orgmdpi.comsdbonline.org Studies have shown that stereotypic embryonic muscle formation in Drosophila requires nautilus (Dmyd) gene function. sdbonline.org Alterations in nau/Dmyd expression, such as those induced by ectopic msh expression, lead to defects in muscle patterning and the loss of specific muscles, highlighting Dmyd's crucial, albeit indirect, influence on the terminal formation and organization of muscle fibers. sdbonline.org
Phenotypic Analysis of Dmyd Loss-of-Function and Gain-of-Function Mutants
Analysis of nautilus (Dmyd) mutants has provided significant insight into the protein's physiological roles. Loss-of-function mutations in nautilus impact all stages of Drosophila development, with particularly notable effects on somatic myogenesis in the embryo. sdbonline.org These mutations can lead to severe disruption in the founder cell pattern, even at early stages, and result in prominent muscle defects. sdbonline.org Phenotypes observed in nau loss-of-function mutants include alterations in normal muscle fiber organization and attachments, contributing to weakness and uncoordinated movements in larvae and adults. sdbonline.org
While specific gain-of-function mutations directly in the Dmyd gene are not detailed in the provided search results, the impact of altered Dmyd expression levels can be inferred from experiments involving other genes. For instance, ectopic expression of the msh gene has been shown to alter nau/Dmyd expression, leading to muscle defects. sdbonline.org This suggests that misregulation or overexpression of Dmyd could also result in abnormal muscle development, although the precise phenotypes of direct Dmyd gain-of-function mutants would require specific experimental analysis.
Here is a summary of observed phenotypes related to nautilus (Dmyd) gene function:
| Gene Perturbation | Effect on Dmyd/Nau Function | Observed Phenotype | Citation |
| nautilus Loss-of-Function | Reduced or absent function | Impacts all developmental stages, disrupted founder cell pattern, muscle defects, weakness, uncoordinated movements. | sdbonline.org |
| Ectopic msh expression | Altered nau/Dmyd expression | Altered muscle patterning, loss of some muscles, defects in muscle patterning. | sdbonline.org |
Advanced Research Methodologies and Experimental Models for Dmyd Protein Studies
Genetic Approaches in Drosophila Model System
Drosophila serves as a powerful model for dissecting the genetic basis of Dmyd protein function. Various genetic manipulation techniques allow researchers to investigate the effects of altered Dmyd expression or function on development and myogenesis.
RNA Interference (RNAi) for Functional Dissection
RNA interference (RNAi) is a widely used technique in Drosophila to reduce the expression of specific genes, allowing for the study of protein function. By introducing double-stranded RNA (dsRNA) or short hairpin RNA (shRNA) targeting the Dmyd gene, researchers can effectively knock down this compound levels mdpi-res.com. This approach is valuable for assessing the phenotypic consequences of reduced Dmyd function during Drosophila development, particularly in the context of muscle formation and differentiation. Studies using RNAi have been employed to investigate the roles of various RNA-binding proteins in Drosophila, highlighting the utility of this method for functional dissection mdpi.complos.org. For instance, RNAi has been used to validate the role of the RNA-binding protein Syp in regulating starvation-induced hyperactivity in adult Drosophila plos.org.
Gene Editing Technologies (e.g., CRISPR/Cas9)
Gene editing technologies, such as CRISPR/Cas9, have revolutionized the ability to precisely modify the Drosophila genome, including the Dmyd locus mdpi-res.comnih.govnih.gov. CRISPR/Cas9 allows for targeted gene disruption, deletion, replacement, or the introduction of specific sequence edits nih.govnih.gov. This precision enables researchers to create null mutations in Dmyd, generate specific protein variants, or introduce tags for tracking protein localization or interactions. CRISPR/Cas9-mediated homology-directed repair (HDR) in Drosophila facilitates the creation of precise genomic modifications nih.govnih.gov. This technology provides a powerful tool for investigating the essential domains of the this compound and understanding the consequences of specific mutations on its function in myogenesis.
Molecular Biology Techniques
A variety of molecular biology techniques are indispensable for studying this compound expression, localization, and interaction with DNA or other molecules.
Reporter Gene Assays (e.g., Dmyd-lacZ Fusion)
Reporter gene assays are commonly used to study gene expression and regulation by linking the promoter or regulatory region of a gene of interest to an easily detectable reporter gene indigobiosciences.comberthold.combmglabtech.com. In the study of Dmyd, a notable application involves the use of a Dmyd-lacZ fusion gene nih.govnih.govwikimedia.org. This construct utilizes an 8-kilobase promoter fragment from the Dmyd gene, containing the first 55 amino acids of the this compound, fused to the lacZ gene, which encodes beta-galactosidase nih.govnih.gov. By tracking the expression of beta-galactosidase, researchers can follow the activity of the Dmyd promoter and, consequently, the fate of myogenic precursor cells as they develop into muscle fibers nih.govnih.govwikimedia.org. Antibodies against beta-galactosidase and Dmyd are used for visualization nih.govnih.gov. While this method is effective for tracing early myogenic cells, Dmyd expression appears to be at a lower level in differentiated muscles, limiting its continuous use as a muscle marker throughout development nih.govnih.gov. Reporter gene assays, in general, provide a quantifiable readout of gene expression influenced by specific regulatory elements or conditions indigobiosciences.comberthold.combmglabtech.com.
Chromatin Immunoprecipitation (ChIP) and ChIP-seq
Chromatin Immunoprecipitation (ChIP) and its high-throughput sequencing counterpart, ChIP-seq, are crucial techniques for investigating protein-DNA interactions mdpi-res.combiocompare.com. Given Dmyd's role as a nuclear protein and a potential gene regulatory factor, ChIP-based methods can be used to identify the specific genomic regions that Dmyd binds to in Drosophila nih.govnih.govbiocompare.com. ChIP involves crosslinking proteins to DNA, fragmenting the chromatin, and then using antibodies specific to the protein of interest (Dmyd) to immunoprecipitate the protein-DNA complexes biocompare.comyoutube.com. The DNA is then purified and can be analyzed. ChIP-seq takes this a step further by sequencing the immunoprecipitated DNA fragments, providing a genome-wide map of Dmyd binding sites mdpi-res.combiocompare.com. This allows researchers to identify potential target genes regulated by Dmyd. ChIP-seq is a powerful technique for understanding transcriptional regulation and identifying genome-wide binding sites of transcription factors and other chromatin-associated proteins biocompare.com.
Quantitative Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)
Quantitative gene expression analysis techniques, such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and RNA sequencing (RNA-seq), are essential for measuring the levels of Dmyd RNA transcripts under different experimental conditions or developmental stages mdpi-res.comindigobiosciences.combiocompare.comdispendix.com. RT-qPCR is a sensitive and reproducible method for quantifying specific mRNA transcripts researchgate.netnih.gov. By converting RNA to cDNA and then performing PCR with fluorescent detection, researchers can determine the relative abundance of Dmyd mRNA researchgate.netnih.gov. This can be used to assess how genetic manipulations, environmental factors, or developmental cues affect Dmyd expression. RNA-seq provides a more comprehensive view by sequencing the entire transcriptome of a sample, allowing for the quantification of all RNA molecules, including Dmyd mRNA, and the identification of alternative splicing events mdpi-res.combiocompare.comdispendix.com. RNA-seq can reveal global changes in gene expression profiles in response to altered Dmyd function or in different cell populations where Dmyd is expressed. Both RT-qPCR and RNA-seq are valuable tools for understanding the regulatory mechanisms controlling Dmyd expression and the downstream effects of Dmyd on the transcriptome.
Biochemical and Biophysical Assays
Biochemical and biophysical assays are crucial for characterizing the intrinsic properties of this compound, including its ability to bind DNA or other proteins and its post-translational modifications.
Protein-DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay)
Protein-DNA binding assays are fundamental for studying the interaction between a protein and a specific DNA sequence. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay or gel retardation assay, is a widely used affinity electrophoresis technique for this purpose. wikipedia.orgnih.gov EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA molecule. wikipedia.orgnih.govthermofisher.com This difference in mobility allows for the detection of protein binding to a given DNA sequence. wikipedia.org
EMSA can be used to determine if a protein or mixture of proteins is capable of binding to a specific DNA sequence and can provide insights into binding parameters and relative affinities. wikipedia.orgnih.gov By using labeled DNA probes (e.g., radioisotopic, digoxygenin, or biotin-labeled), the shifted complex can be visualized. licorbio.com Adding an antibody specific to the protein of interest can create a larger complex, resulting in a further "supershift" on the gel, which helps to confirm the identity of the protein involved in the binding. wikipedia.orgthermofisher.com Dmyd is known to be a nuclear protein in Drosophila and contains a basic helix-loop-helix (bHLH) domain, which is characteristic of transcription factors that bind DNA. nih.govresearchgate.netresearchgate.net Therefore, EMSA could be applied to investigate the specific DNA sequences that this compound binds to and to characterize the nature of these interactions. Other quantitative DNA-binding assays, such as microplate capture assays (a hybrid of DNA pull-down and ELISA), can also be used to measure transcription factor activity and nuclear protein interactions with DNA. thermofisher.comnih.govepigentek.com
Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-immunoprecipitation)
Understanding the protein partners with which Dmyd interacts is essential for elucidating its cellular functions. Protein-protein interaction (PPI) assays are employed to identify and characterize these associations. Common methods include Yeast Two-Hybrid (Y2H) and Co-immunoprecipitation (Co-IP). nih.govthermofisher.com
The Yeast Two-Hybrid system is a powerful in vivo technique used to detect binary protein interactions. nih.govnih.govsingerinstruments.com It leverages the modular nature of transcription factors, typically using the GAL4 system, where the DNA-binding domain (DBD) and activation domain (AD) are separated. nih.gov If two proteins of interest, fused to the DBD (bait) and AD (prey) respectively, interact, they bring the DBD and AD into proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene. nih.govsingerinstruments.com Y2H can be used for high-throughput screening to identify novel interaction partners for a protein like Dmyd. singerinstruments.comresearchgate.net However, it's important to note that Y2H primarily detects interactions occurring in the yeast nucleus and can produce false positives or negatives, necessitating validation by other methods. singerinstruments.com
Co-immunoprecipitation (Co-IP) is a widely used biochemical technique to identify physiologically relevant protein-protein interactions in cell lysates. thermofisher.comnih.gov It involves using an antibody specific to a target protein (Dmyd, in this case) to indirectly capture the target protein and any interacting partners that are bound to it in a complex. thermofisher.com The immune complex is then isolated, typically using a beaded support, and the precipitated proteins are analyzed, often by Western blotting, to identify the interacting proteins. thermofisher.comnih.gov Co-IP is particularly useful for studying interactions under near-native conditions and can be adapted to isolate intact protein or protein-nucleic acid complexes. thermofisher.comthermofisher.comactivemotif.com Since Dmyd is a nuclear protein and potentially involved in complexes related to transcription or muscle development, Co-IP could be used to identify its binding partners in cellular extracts. nih.govresearchgate.net
Mass Spectrometry-Based Proteomics for Post-Translational Modifications
Post-translational modifications (PTMs) significantly increase the functional diversity of proteins and play crucial roles in regulating protein function, localization, and interactions. nih.govazolifesciences.comnih.gov Mass spectrometry (MS)-based proteomics is a powerful approach for the comprehensive identification and quantification of PTMs on proteins. nih.govresearchgate.netbrixenproteomics.org
This technique involves digesting proteins into peptides, which are then analyzed by mass spectrometry. researchgate.net PTMs alter the mass of the modified amino acid residues, allowing for their detection and identification through precise mass measurements and fragmentation patterns in tandem MS (MS/MS). nih.govnih.gov Various types of PTMs, including phosphorylation, acetylation, ubiquitination, and glycosylation, can be analyzed using MS-based proteomics. nih.govazolifesciences.comnih.gov The analysis of PTMs by MS can be challenging, with the level of difficulty depending on factors such as the mass shift, the abundance of the modified peptide, and the stability of the modification during analysis. nih.gov Specialized enrichment strategies are often employed to isolate modified peptides, as they may be present at low stoichiometry. MS-based proteomics could be applied to this compound to identify and map its PTMs, providing insights into how these modifications might regulate its activity, stability, or interactions.
Microscopic Techniques for Cellular and Subcellular Studies
Microscopic techniques are essential for visualizing the localization of this compound within cells and tissues and for observing its dynamic behavior.
Immunofluorescence Microscopy
Immunofluorescence (IF) microscopy is a widely used immunostaining technique that utilizes fluorophore-conjugated antibodies to visualize the location and abundance of specific proteins within cells or tissue sections. bdbiosciences.comlibretexts.orgrockland.com The technique relies on the specific binding of a primary antibody to the target protein (Dmyd), followed by the binding of a fluorescently labeled secondary antibody that recognizes the primary antibody (indirect immunofluorescence), or by using a primary antibody directly conjugated to a fluorophore (direct immunofluorescence). libretexts.orgrockland.com
IF microscopy allows researchers to determine the cellular and subcellular localization of a protein, assess its expression levels, and study its distribution. bdbiosciences.comlibretexts.orgrockland.com Since Dmyd has been identified as a nuclear protein, IF microscopy is a suitable technique to confirm and study its localization within the nucleus in different cell types or developmental stages. nih.govresearchgate.net Quantitative IF assays can also be developed to measure relative changes in protein levels at specific cellular locations. nih.gov
Future Directions and Research Gaps in Dmyd Protein Biology
Unexplored Regulatory Mechanisms of Dmyd Protein Function
Despite its established role as a nuclear regulatory factor, the precise mechanisms governing this compound activity are not fully elucidated. Research is needed to identify and characterize the upstream signals and downstream targets that regulate Dmyd expression, localization, and activity. This includes investigating post-translational modifications that might influence its function or stability. Understanding how this compound synthesis and degradation are controlled is also a critical area for future study. nih.gov For instance, studies in Drosophila have indicated that the effectiveness of RNA interference in silencing genes is dependent on protein half-life, suggesting that protein stability is a key regulatory aspect. researchgate.net Furthermore, exploring potential feedback loops, where this compound itself might influence the expression of its own gene or other regulatory factors, would provide valuable insights into its homeostatic control. nih.gov
Integration of this compound into Broader Developmental Signaling Pathways
This compound functions within the complex network of developmental signaling pathways that orchestrate myogenesis. While its interaction with factors like Daughterless (the Drosophila homologue of vertebrate E-protein) and DMEF2 has been noted in promoting myogenic differentiation, its integration into other critical signaling cascades remains largely unexplored. researchgate.net Future research should aim to map the interactions between this compound and components of pathways such as Wnt, TGF-β, MAPK, and others known to be involved in muscle development and cell fate determination. nih.govnih.govlibretexts.org Understanding how this compound receives inputs from and sends outputs to these pathways is crucial for comprehending its role in coordinating cellular decisions during development. nih.govlibretexts.orgamegroups.cn This could involve investigating how signals are integrated at the level of protein complexes involving Dmyd. nih.gov
High-Resolution Structural Elucidation of this compound and its Complexes
Determining the high-resolution three-dimensional structure of this compound, both in isolation and in complex with its binding partners (such as DNA and other proteins), is a critical step towards understanding its molecular function. nih.govomicsonline.org While Dmyd contains a basic helix-loop-helix (bHLH) region with high identity to vertebrate MyoD, the full structural details and how they relate to its specific functions in Drosophila myogenesis are not fully known. nih.gov Advanced techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (Cryo-EM) can provide the necessary resolution to reveal key structural features, including the basic domain responsible for DNA recognition and the HLH region involved in dimerization. nih.govomicsonline.orgrcsb.org Structural analysis of this compound in complex with its DNA targets and other interacting proteins would offer insights into the mechanisms of transcriptional regulation and complex formation. omicsonline.orgmedcraveonline.com Challenges in obtaining high-resolution structures for some proteins highlight the need for continued advancements in these techniques and potentially the integration of computational methods like machine learning and molecular dynamics simulations. omicsonline.orgnih.gov
Development of Novel Experimental Models for Deeper Functional Analysis
Current understanding of this compound function primarily stems from studies in Drosophila, particularly using cell lines and genetic approaches. researchgate.netnih.gov While these models have been invaluable, developing novel experimental systems could facilitate a deeper and more nuanced analysis of this compound biology. This could include generating more sophisticated Drosophila models with inducible or tissue-specific Dmyd expression, or developing mammalian cell culture systems that can recapitulate specific aspects of Dmyd-mediated myogenesis observed in Drosophila. Exploring the use of advanced techniques like genome editing (e.g., CRISPR-Cas9) to create precise mutations or tag the endogenous this compound would allow for detailed studies of its localization, dynamics, and interactions in living cells. Furthermore, the application of microfluidic systems could offer new avenues for studying protein activity and interactions in controlled environments. mdpi.com
Q & A
Q. What experimental methods are recommended to confirm Dmyd protein dimerization in vitro?
To study Dmyd dimerization, use gel mobility shift assays with E-box DNA probes to assess DNA-binding activity of homodimers (DD) or heterodimers (e.g., with E12). Validate dimerization specificity via coimmunoprecipitation (co-IP) in wheat germ extracts, which avoids DNA interference . For quantitative comparisons, include controls like MyoD (MD) and mutant variants (e.g., T122E) to benchmark binding affinities .
Q. How can researchers ensure batch-to-batch consistency of recombinant this compound for reproducible assays?
Implement rigorous quality control (QC) protocols, including mass spectrometry (MS) for sequence verification and HPLC for purity assessment. For functional consistency, perform DNA-binding assays (e.g., gel shift) across batches. If downstream applications (e.g., cell-based assays) require precise concentrations, request peptide content analysis to standardize protein quantification .
Q. What bioinformatics tools are available for preliminary structural or functional analysis of Dmyd?
Use the Proteins API (https://www.ebi.ac.uk/proteins/api ) to retrieve sequence annotations, post-translational modifications, and interaction partners. Cross-reference with the Plasma Proteome Database to assess novelty or confirm known plasma protein associations . For advanced queries, integrate data from UniProt or PRIDE for proteomic context .
Advanced Research Questions
Q. How should researchers resolve contradictions between dimerization data from gel shift assays versus co-IP experiments?
Discrepancies often arise from DNA-binding stabilization effects (gel shift) versus solution-phase dimerization (co-IP). Address this by:
Q. What advanced proteomic methods can identify Dmyd’s interaction partners in cellular contexts?
Employ chemical proteomics workflows such as:
- CETSA (Cellular Thermal Shift Assay) to map thermal stability changes in Dmyd-bound complexes.
- ITDR (Isothermal Dose-Response) experiments to quantify target engagement. Partner with facilities specializing in MS-based target identification and chemical probe synthesis for structural validation .
Q. How to design experiments analyzing Dmyd’s DNA-binding specificity and affinity?
Combine systematic mutagenesis of the E-box motif with surface plasmon resonance (SPR) for kinetic analysis. For structural insights, use cryo-EM or X-ray crystallography to resolve Dmyd-DNA co-complexes. Validate findings with competitive gel shift assays using excess unlabeled probes or mutant competitors .
Methodological Considerations
- Data Validation : Cross-verify functional data (e.g., dimerization) with orthogonal methods (e.g., FRET for in vivo interactions).
- QC for Sensitive Assays : For cell-based studies, ensure TFA removal (<1%) in recombinant Dmyd to avoid cytotoxicity .
- Collaborative Frameworks : Leverage chemical proteomics partner sites for access to advanced MSI (mass spectrometry imaging) or CETSA platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
